3-(Carboxymethyl)benzoic acid
Overview
Description
3-(Carboxymethyl)benzoic acid is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 . It is a white to yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Carboxymethyl)benzoic acid is1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
. This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
3-(Carboxymethyl)benzoic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 412.9±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Luminescent Materials : The synthesis of Eu(III) complexes with benzoic acid carboxymethyl ester derivatives (BACED) demonstrates potential applications in luminescent materials. These complexes show effective energy transfer from BACED to Eu3+, resulting in significant luminescence properties, making them promising for use in luminescent materials (Xi et al., 2015).
Antibacterial Activity : A study on the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives reveals their potential antibacterial properties. This suggests that such derivatives can be useful in developing new chemotherapeutic agents (Satpute et al., 2018).
Chemical Synthesis : The one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent with 2-[(carboxymethyl)amino]benzoic acids as a starting material highlights its role in facilitating complex chemical syntheses (Majo & Perumal, 1996).
Coordination Polymers : Lanthanide-based coordination polymers assembled from derivatives of benzoates, including 3,5-dihydroxy benzoates, have been studied for their synthesis, crystal structures, and photophysical properties. These studies underscore the utility of benzoic acid derivatives in the development of coordination polymers with potential applications in material science (Sivakumar et al., 2011).
Microbial Biosynthesis : Research on co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli explores the use of benzoic acid derivatives as precursors in the biosynthetic production of important compounds, demonstrating their role in biotechnological applications (Zhang & Stephanopoulos, 2016).
Self-Assembly and Material Science : Studies on the self-assembly, crystal structures, and properties of metal frameworks based on polynuclear metal-hydroxyl clusters using tris(carboxymethoxy)benzoic acid illustrate the role of benzoic acid derivatives in the field of material science, particularly in the creation of high-dimensional metal-organic frameworks (Yang et al., 2015).
Safety And Hazards
3-(Carboxymethyl)benzoic acid is associated with several hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
3-(carboxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUWEXSGZVBMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296224 | |
Record name | 3-(carboxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)benzoic acid | |
CAS RN |
2084-13-1 | |
Record name | 2084-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(carboxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.